Ethyl 4-piperidinecarboxylate

Thermal decomposition kinetics Activation energy Process safety

Ethyl 4-piperidinecarboxylate (ethyl isonipecotate, CAS 1126-09-6) is a piperidine-4-carboxylic acid ethyl ester with molecular formula C₈H₁₅NO₂ and molecular weight 157.21 g/mol. It exists as a clear, colorless to slightly yellow liquid at ambient temperature (density 1.02 g/mL at 25 °C, boiling point 204 °C, refractive index n20/D 1.459).

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 1126-09-6
Cat. No. B042408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-piperidinecarboxylate
CAS1126-09-6
Synonyms4-Piperidinecarboxylic Acid Ethyl Ester;  Isonipecotic Acid Ethyl Ester;  4-(Ethoxycarbonyl)piperidine;  4-Carboethoxypiperidine;  Ethyl 4-piperidinecarboxylate;  NSC 93792;  Piperidin-4-carboxylic Acid Ethyl Ester
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCNCC1
InChIInChI=1S/C8H15NO2/c1-2-11-8(10)7-3-5-9-6-4-7/h7,9H,2-6H2,1H3
InChIKeyRUJPPJYDHHAEEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Piperidinecarboxylate (CAS 1126-09-6): Core Properties and Procurement Baseline


Ethyl 4-piperidinecarboxylate (ethyl isonipecotate, CAS 1126-09-6) is a piperidine-4-carboxylic acid ethyl ester with molecular formula C₈H₁₅NO₂ and molecular weight 157.21 g/mol . It exists as a clear, colorless to slightly yellow liquid at ambient temperature (density 1.02 g/mL at 25 °C, boiling point 204 °C, refractive index n20/D 1.459) . The compound serves as a critical synthetic intermediate in medicinal chemistry, appearing in the synthesis pathways of analgesics, antipsychotics, SMN protein modulators, and cardiovascular agents . Its 4-carboxylate substitution pattern distinguishes it from regioisomeric analogs and imparts specific reactivity profiles that are quantitatively measurable [1].

Why Ethyl 4-Piperidinecarboxylate Cannot Be Replaced by Generic In-Class Esters


Despite sharing the piperidinecarboxylate scaffold, in-class analogs exhibit substantial and quantifiable differences that preclude simple interchange. The 4‑carboxylate regioisomer (ethyl isonipecotate) demonstrates a thermal degradation activation energy (Ea) of 44.16 ± 0.38 kcal/mol—7.3% higher than its 3‑carboxylate positional isomer ethyl nipecotate [1]. The ester alkyl chain length directly impacts physical properties: the ethyl ester boils at 204 °C, while the methyl ester boils at merely 85–90 °C, a ΔT of ~115 °C . These differences affect reaction temperature windows, purification strategy, and volatile organic compound (VOC) management. Furthermore, the free acid form (isonipecotic acid) is a solid with a melting point exceeding 300 °C, requiring entirely different handling, solubility, and coupling protocols . Such divergences in thermal stability, phase behavior, and reaction compatibility mean that procurement decisions based solely on scaffold similarity risk suboptimal synthetic outcomes.

Quantitative Differentiation Evidence: Ethyl 4-Piperidinecarboxylate vs. Closest Analogs


Thermal Stability: Ethyl Isonipecotate vs. Ethyl Nipecotate (Positional Isomer)

Ethyl isonipecotate (4‑carboxylate) degrades significantly more slowly than its 3‑carboxylate regioisomer, ethyl nipecotate, under identical thermal conditions. This is a direct head-to-head thermolysis comparison conducted in a chemical minireactor with GC‑MS quantification [1].

Thermal decomposition kinetics Activation energy Process safety

Boiling Point and Vapor Pressure: Ethyl vs. Methyl Isonipecotate

The ethyl ester possesses a substantially higher boiling point than the corresponding methyl ester, enabling reactions at elevated temperatures without pressurized equipment. This comparison uses authoritative database values measured under consistent or clearly specified conditions .

Distillation Reaction solvent window VOC emission

Physical State: Liquid Ester vs. Solid Free Acid for Direct Use in Coupling Chemistry

Ethyl 4‑piperidinecarboxylate is a free-flowing liquid at ambient temperature, whereas the corresponding carboxylic acid, isonipecotic acid, is a high-melting solid. This difference directly impacts handling, solubility, and reactivity in common coupling protocols .

Amide coupling Esterification Formulation handling

Continuous Flow Manufacturing Efficiency for Ethyl 4‑Piperidinecarboxylate

A patented continuous flow method for ethyl piperidine-4‑carboxylate achieves 100% conversion under optimized conditions (5% Ru/C catalyst, 160 °C, 4.0–4.2 MPa H₂), compared to 87% conversion and 75% product purity under non-optimal conditions [1]. While similar continuous processes may exist for the methyl ester or acid, the patent specifically demonstrates the operability and efficiency for the ethyl ester.

Continuous synthesis Process intensification Catalytic hydrogenation

Validated Reactivity in SMN Protein Modulator and β‑Aryl Ester Synthesis

Ethyl 4‑piperidinecarboxylate is explicitly listed as a reactant for the synthesis of SMN protein modulators and for the preparation of β‑aryl and β‑amino‑substituted aliphatic esters via rhodium-catalyzed tandem double‑bond migration/conjugate addition . While both ethyl and methyl isonipecotate can participate in similar rhodium-catalyzed transformations, the ethyl ester is the specifically documented substrate in the primary literature for this tandem migration/conjugate addition protocol [1].

SMN protein modulators Rhodium catalysis Conjugate addition

Synthesis Yield Benchmark: 94% from 4‑Piperidinecarboxylic Acid

Ethyl 4‑piperidinecarboxylate can be synthesized from 4‑piperidinecarboxylic acid and ethanol with a reported yield of approximately 94% . This esterification efficiency, using the free acid as starting material, provides a benchmark for process cost evaluation. Comparable literature yields for methyl isonipecotate esterification are not as widely reported in open databases.

Esterification yield Process economics Raw material efficiency

Optimal Application Scenarios for Ethyl 4-Piperidinecarboxylate Based on Quantitative Differentiation Evidence


High-Temperature Synthetic Transformations Requiring Thermal Stability

When a synthetic sequence requires prolonged heating above 150 °C—for example, amide coupling in high-boiling solvents, or reactions where methyl ester volatility would cause reactant loss—ethyl 4‑piperidinecarboxylate is the preferred building block. Its thermal degradation activation energy of 44.16 kcal/mol provides demonstrably slower decomposition kinetics compared to the 3‑regioisomer ethyl nipecotate (Ea = 41.14 kcal/mol) [1], and its 204 °C boiling point eliminates the volatility-driven mass loss observed with methyl isonipecotate (bp 85–90 °C) .

Continuous Flow Manufacturing of Piperidine-Containing Intermediates

For process chemistry teams establishing continuous flow GMP or non-GMP campaigns, ethyl 4‑piperidinecarboxylate is supported by a patented heterogeneous catalytic hydrogenation method delivering 100% conversion in continuous mode with Ru/C at 160 °C and 4.0–4.2 MPa [1]. This contrasts with traditional batch hydrogenation, which carries elevated safety risks due to accumulated hydrogen, and positions the ethyl ester as a process-friendly substrate for scalable intermediate production.

SMN Protein Modulator and Neurodegenerative Disease Drug Discovery

Research groups developing small-molecule SMN protein modulators for spinal muscular atrophy can directly utilize ethyl 4‑piperidinecarboxylate as a literature-precedented starting material [1]. The ethyl ester has been explicitly validated in the rhodium-catalyzed tandem double-bond migration/conjugate addition protocol published in Chemistry – A European Journal, enabling regioselective installation of β‑aryl and β‑amino functionality—a key transformation in modulator scaffold construction .

Automated Parallel Synthesis and Liquid-Handling Workflows

Because ethyl 4‑piperidinecarboxylate is a free-flowing liquid at ambient temperature (density 1.02 g/mL at 25 °C) [1], it integrates seamlessly into automated liquid-handling platforms used in high-throughput medicinal chemistry. In contrast, the corresponding carboxylic acid (isonipecotic acid) is a solid melting above 300 °C, requiring pre-weighing and dissolution steps that complicate automation . The ethyl ester's liquid form thus directly accelerates library synthesis and SAR exploration in drug discovery settings.

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